molecular formula C5H5NO2S B034725 Pyridine-3-sulfinic acid CAS No. 101084-77-9

Pyridine-3-sulfinic acid

Cat. No. B034725
M. Wt: 143.17 g/mol
InChI Key: PLHRLQRACPEUSE-UHFFFAOYSA-N
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Description

Pyridine-3-sulfinic acid, also known as 3-Pyridinesulfonic acid, is a heterocyclic compound . It is a white to almost white crystalline powder . It can be used in the synthesis of reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of Pyridine-3-sulfinic acid involves several steps . The process begins with the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide. This is followed by the replacement of chlorine by a sulpho group, and finally, reduction to pyridine-3-sulphonic acid . The process can be carried out using the crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulphonic acid N-oxide in the presence of Raney nickel in alkaline solution .


Molecular Structure Analysis

The empirical formula of Pyridine-3-sulfinic acid is C5H5NO3S . Its molecular weight is 159.16 .


Chemical Reactions Analysis

Pyridine-3-sulfinic acid can be used in the synthesis of reaction intermediates . For instance, it can be used to produce silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride .


Physical And Chemical Properties Analysis

Pyridine-3-sulfinic acid is a white to almost white crystalline powder . It has a melting point of over 300°C . It is soluble in water .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Pyridine derivatives like sulfonic acid functionalized pyridinium chloride have been shown to be effective catalysts in organic synthesis. For instance, they catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives and hexahydroquinolines under solvent-free conditions (Zolfigol et al., 2015); (Khazaei et al., 2013).

  • Coupling Reactions in Organic Chemistry : Pyridine sulfinates are stable and can be used as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This method enables the preparation of a broad range of linked pyridines (Markovic et al., 2017).

  • Fluorination Reagent : Pyridine derivatives have been utilized in the development of air- and moisture-stable fluorination reagents. For example, IF5-pyridine-HF has been used for introducing fluorine atoms to sulfur atoms in sulfides (Hara et al., 2012).

  • Intermediate in Reduction Reactions : The reduction of pyridinium salts to 1,4-dihydropyridines involves the formation of S-anions of esters of sulfinic acid, indicating a potential intramolecular hydride transfer pathway (Carelli et al., 2000).

  • Surface Enhanced Raman Spectroscopy (SERS) : Pyridine-3-sulfonic acid has been studied for its 'perpendicular orientation' on silver surfaces, enhancing SERS spectra, which is significant in analytical chemistry (Panicker et al., 2006).

  • Chemotherapeutic Agent Modelling : Research has compared derivatives of pyridine-3-sulphonic acid to assess their activity in inhibiting bacterial growth, contributing to the study of chemotherapeutic agents (Mcilwain, 1940).

Safety And Hazards

Pyridine-3-sulfinic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Pyridine-3-sulfinic acid is a sought-after compound in electroplating as it functions to improve the precipitation behavior of electropolating baths . As an intermediate, pyridine-3-sulphonic acid is used both for the production of sulfonamides and other pharmaceuticals and for water-soluble reactive dyes . Therefore, future research and development in this area could focus on improving the synthesis process and exploring new applications of this compound.

properties

IUPAC Name

pyridine-3-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-2-1-3-6-4-5/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRLQRACPEUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561689
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-sulfinic acid

CAS RN

101084-77-9
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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